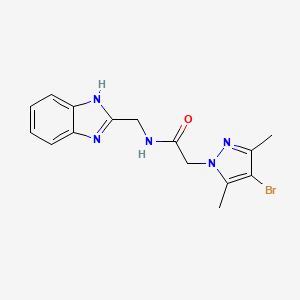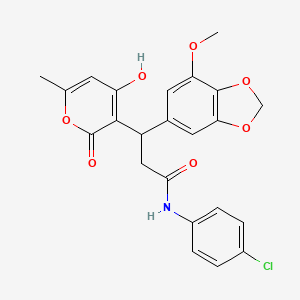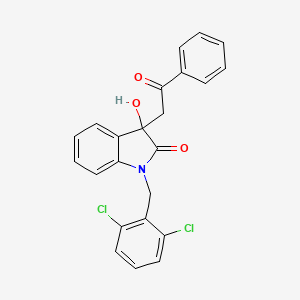
N-Phenethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenethylethane-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a type of diamine, which means it contains two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenethylethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of phenethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenethylethane-1,2-diamine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; typically performed in an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: N-substituted derivatives
Scientific Research Applications
N-Phenethylethane-1,2-diamine has several applications in scientific research:
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism by which N-Phenethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two primary amine groups.
1,2-Diaminopropane: A chiral analog of ethylenediamine with an additional methyl group.
1,2-Diphenylethane-1,2-diamine: A more complex diamine with phenyl groups attached to the ethane backbone.
Uniqueness
N-Phenethylethane-1,2-diamine is unique due to its phenethyl group, which imparts distinct chemical properties and reactivity compared to other diamines. This structural feature enhances its potential for specific applications, such as in the synthesis of pharmaceuticals and as a ligand in coordination chemistry .
Properties
CAS No. |
3534-99-4 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N'-(2-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6-9,11H2 |
InChI Key |
CPCHVLBDLZEKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5,5'-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11052789.png)
![5'-fluoro-9,10-dimethyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11052796.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11052806.png)

![6-(3-Bromo-4-fluorophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052827.png)


![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11052846.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052852.png)
![4-(4-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11052853.png)
![4-(3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11052864.png)
![4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052867.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11052875.png)

